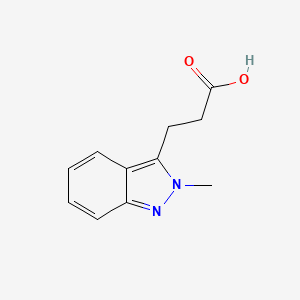

3-(2-Methyl-2H-indazol-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-(2-methylindazol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c1-13-10(6-7-11(14)15)8-4-2-3-5-9(8)12-13/h2-5H,6-7H2,1H3,(H,14,15) |

InChI Key |

BMJBDRLWSIMGNY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)CCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Optimization for 3 2 Methyl 2h Indazol 3 Yl Propanoic Acid

Strategic Approaches to the 2-Methyl-2H-indazole Core Synthesis

The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers, making regioselectivity a significant challenge. researchgate.netnih.gov The thermodynamic product is typically the N-1 isomer, while the N-2 isomer is the kinetic product. researchgate.net Various strategies have been developed to selectively obtain the desired N-2 methylated indazole.

The choice of methylating agent, base, and solvent system plays a crucial role in determining the N-1/N-2 ratio. nih.gov For instance, the methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of 2-methyl-6-nitro-2H-indazole, 1-methyl-6-nitro-1H-indazole, and a dimethylated product. researchgate.net In contrast, using dimethyl sulfate (B86663) in dichloromethane (B109758) and dimethyl sulfoxide (B87167) has been reported to yield the 2-methyl-6-nitro-2H-indazole. nih.gov

A highly regioselective method for N-2 alkylation involves the use of methyl 2,2,2-trichloroacetimidate in the presence of a catalyst like trifluoromethanesulfonic acid (TfOH). rsc.org This metal-free approach provides excellent yields and functional group tolerance, with a high preference for the N-2 position. rsc.org Another strategy employs NaH in THF, which has shown promise for N-1 selective alkylation, but further investigation into its applicability for N-2 selectivity with different substrates is ongoing. researchgate.netnih.gov The electronic and steric properties of substituents on the indazole ring also significantly influence the regiochemical outcome of N-alkylation. researchgate.netnih.gov For example, electron-withdrawing groups at the C-7 position can favor N-2 regioselectivity. researchgate.net

Table 1: Comparison of N-Methylation Strategies for Indazoles

| Methylating Agent | Base/Catalyst | Solvent | Predominant Isomer | Reference |

|---|---|---|---|---|

| Methyl Iodide | - | - | Mixture of N-1, N-2, and dimethylated | researchgate.net |

| Dimethyl Sulfate | - | Dichloromethane/DMSO | N-2 | nih.gov |

| Methyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid (TfOH) | - | N-2 | rsc.org |

| Alkyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | N-1 | researchgate.netnih.gov |

A variety of cyclization reactions can be employed to construct the indazole ring system. One common approach involves the cyclization of appropriately substituted ortho-phenylenediamines with α-keto acids or their derivatives. bloomtechz.com Another pathway is the condensation of a suitable amine with a carboxylic acid derivative, followed by esterification. bloomtechz.com

Modern synthetic methods often utilize transition-metal-catalyzed reactions. For instance, a cobalt(III)-catalyzed C-H bond functionalization/addition/cyclization cascade of azobenzenes with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.gov Palladium-catalyzed intramolecular amination of N-aryl-N'-(o-bromobenzyl)hydrazines is another effective method for synthesizing 1-aryl-1H-indazoles, which could potentially be adapted. researchgate.net

Reductive cyclization of ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and amines, offers a mild and efficient one-pot synthesis of 2H-indazoles. organic-chemistry.org Additionally, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, yields 2H-indazoles. organic-chemistry.org The diazotization of an amine to a diazonium salt, which then undergoes coupling, is another crucial reaction in the synthesis of 1H-indazole derivatives. bloomtechz.com

Elaboration of the Propanoic Acid Side Chain at the Indazole 3-Position

Once the 2-methyl-2H-indazole core is established, the next critical step is the introduction of the propanoic acid side chain at the C-3 position.

The C-3 position of indazoles is generally less nucleophilic than the nitrogen atoms, making direct alkylation challenging. nih.govmit.edu However, several methods have been developed for the functionalization of this position. Palladium-catalyzed C-H functionalization of 2H-indazoles via an isocyanide insertion strategy has been reported for the synthesis of various fused indazole systems. acs.orgacs.org This highlights the potential for direct C-H activation at the C-3 position.

Halogenation, particularly iodination and bromination, at the C-3 position provides a versatile handle for further modifications through metal-catalyzed cross-coupling reactions. chim.it For instance, 3-iodoindazoles can be obtained by treating the corresponding indazole with iodine and potassium hydroxide (B78521) in DMF. chim.it

A common strategy to introduce a carboxylic acid group at the C-3 position is through the use of a precursor. For example, 1H-indazole-3-carboxylic acid can be synthesized and subsequently elaborated. One route to this intermediate involves the hydrolysis of isatin, conversion to a diazonium salt, reduction to an aryl hydrazine, and subsequent acid-catalyzed cyclization. google.com Another approach starts from commercially available phenylhydrazine (B124118) and benzaldehyde. google.com A patent describes the synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid amides or esters via in situ diazotization. google.com

For the introduction of a propanoic acid side chain, a synthetic equivalent can be employed. The reaction of 2-quinolinone with acrylic acid derivatives under Michael reaction conditions to form 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives provides a relevant analogy. nih.gov A similar approach could be envisioned for a C-3 functionalized indazole. Another relevant synthesis is that of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid from 3-bromopropanoic acid and methimazole. nih.govresearchgate.net This suggests that a nucleophilic C-3 indazole intermediate could react with a three-carbon electrophile bearing a carboxylic acid or its ester equivalent.

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is paramount for maximizing yield and purity while minimizing side reactions. In the N-methylation step, careful selection of the base and solvent is critical to control the regioselectivity. nih.gov For instance, the use of NaH in THF has been optimized for N-1 alkylation, while solvent-dependent regioselectivity has been observed with NaHMDS in THF or DMSO. researchgate.netnih.gov

For the C-3 functionalization, the choice of catalyst and reaction partners is key. In palladium-catalyzed reactions, the ligand can significantly impact the outcome. organic-chemistry.org The optimization of reaction times and temperatures is also essential. For example, in the synthesis of 1H-indazole-3-carboxamides, the coupling reaction is stirred at room temperature for 4-6 hours. derpharmachemica.com The purification of the final product and intermediates often involves column chromatography or crystallization. derpharmachemica.commdpi.com

Table 2: Key Reagents and Their Roles in the Synthesis

| Reagent/Catalyst | Step | Function | Reference |

|---|---|---|---|

| Methyl 2,2,2-trichloroacetimidate | N-Methylation | Highly regioselective methylating agent for N-2 position | rsc.org |

| Trifluoromethanesulfonic acid (TfOH) | N-Methylation | Catalyst for N-2 alkylation with trichloroacetimidate | rsc.org |

| Palladium(II) Acetate | C-3 Functionalization | Catalyst for C-H activation and cross-coupling reactions | acs.orgacs.org |

| n-Butyl Lithium | C-3 Functionalization | Strong base for deprotonation at C-3 to introduce a carboxyl group | derpharmachemica.com |

| Iodine/Potassium Hydroxide | C-3 Functionalization | Reagents for C-3 iodination, creating a handle for further reactions | chim.it |

| Copper(I) Oxide Nanoparticles | Indazole Core Synthesis | Catalyst for one-pot, three-component synthesis of 2H-indazoles | organic-chemistry.org |

Catalytic Approaches in Indazole Synthesis (e.g., Palladium-catalyzed cross-coupling, Acid/Base catalysis)

Catalysis is fundamental to modern organic synthesis, offering pathways to construct the indazole core and introduce functional groups with high precision. Both transition-metal catalysis and acid/base catalysis play significant roles in the synthesis of indazole derivatives. bohrium.com

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are essential for building the substituted indazole scaffold. bohrium.com The Suzuki-Miyaura coupling, in particular, is one of the most efficient methods for creating C(sp²)–C(sp²) bonds due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.govmdpi.com This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester. nih.govresearchgate.net

In the context of indazole synthesis, palladium-catalyzed methods can be used for the functionalization of the indazole ring, including at the C-3 position. mdpi.com For instance, a pre-formed bromo-indazole intermediate could be coupled with a suitable boronic acid derivative to introduce a specific substituent. nih.govresearchgate.net The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent system.

| Catalyst System Component | Examples | Role in Suzuki-Miyaura Coupling | Reference(s) |

| Palladium Source | Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ | The active catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. | nih.gov, researchgate.net, mdpi.com |

| Ligand | RuPhos, Dppf, Phenanthroline | Stabilizes the palladium center, influences its reactivity and selectivity, and prevents catalyst decomposition. | researchgate.net, mdpi.com |

| Base | K₃PO₄, Cs₂CO₃, KOAc, NaOH | Activates the organoboron species in the transmetalation step and neutralizes acid generated during the reaction. | nih.gov, researchgate.net, mdpi.com |

| Solvent | Dioxane/H₂O, Toluene, DMF/THF | Solubilizes reactants and influences reaction rate and catalyst stability. | nih.gov, researchgate.net, mdpi.com |

Acid/Base Catalysis: Acid and base catalysis are frequently employed in the key cyclization steps that form the indazole ring. bohrium.com For example, a common route to indazoles involves the cyclization of o-hydrazino cinnamic acid precursors, a reaction first explored by Emil Fischer. caribjscitech.com More contemporary methods may involve the acid or base-induced ring closure of intermediates derived from precursors like 2-formylphenylboronic acids. rsc.org

In one such method, a copper-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates forms an arylhydrazine intermediate. rsc.org Subsequent treatment with an acid (e.g., TFA) or a base (e.g., K₂CO₃, KOH) induces the final ring closure to yield the indazole core. rsc.org The choice between acid or base catalysis can influence the substitution pattern on the indazole nitrogen. rsc.orgorganic-chemistry.org For instance, acidic conditions might favor the formation of an N-acyliminium ion leading to an N-alkoxycarbonyl indazole, while basic conditions could lead to the unprotected indazole. rsc.org

Green Chemistry Principles in Synthetic Route Design (e.g., solvent selection, energy efficiency)

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. nih.gov This involves a focus on waste prevention, the use of less hazardous materials, and improved energy efficiency. nih.govresearchgate.net

Solvent Selection: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key green chemistry approach is the substitution of these solvents with more environmentally benign alternatives. For example, some syntheses of 1-H-indazole derivatives have been developed using ethanol (B145695) as a solvent, which is less toxic and more sustainable than many chlorinated or aromatic solvents. samipubco.com The ideal "green" solvent should be non-toxic, renewable, and easily recyclable.

Energy Efficiency: Reducing energy consumption is another core principle. This can be achieved by designing reactions that proceed at ambient temperature and pressure. nih.gov Alternatively, energy-efficient heating methods like microwave irradiation can be employed. Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov This technique has been successfully applied to palladium-catalyzed coupling reactions for indazole synthesis. researchgate.net Another approach is the use of ultrasound-assisted synthesis, which can also accelerate reactions and improve efficiency. nih.gov

| Green Chemistry Principle | Application in Indazole Synthesis | Example / Benefit | Reference(s) |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. | One-pot, multi-component reactions that combine several steps without isolating intermediates reduce waste from workups and purifications. | nih.gov, nih.gov |

| Less Hazardous Synthesis | Using non-toxic reagents and eliminating metal catalysts where possible. | A metal-free approach for indazole synthesis involves the cyclization of arylhydrazones, avoiding costly and toxic palladium or copper catalysts. | researchgate.net |

| Safer Solvents | Replacing hazardous solvents like DMSO or chlorinated hydrocarbons. | Utilizing ethanol as a reaction solvent in the presence of a mild acid catalyst like NH₄Cl. | samipubco.com |

| Energy Efficiency | Reducing reaction times and energy consumption. | Employing microwave irradiation for Suzuki-Miyaura cross-coupling reactions to synthesize 3-aryl-1H-indazol-5-amine derivatives. | researchgate.net |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Palladium catalysts are used in molar percentages (mol%) to facilitate cross-coupling, which is preferable to using stoichiometric amounts of a reagent. | rsc.org, bohrium.com |

Purification Techniques for Chemical Intermediates and the Final Compound

The isolation and purification of intermediates and the final product are critical steps to ensure the high purity required for subsequent analysis and application. A multi-step synthesis typically requires a combination of purification techniques.

Initial Workup (Extraction and Washes): Following a reaction, a standard workup procedure is often employed to perform a preliminary separation. This usually involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution. nih.govrsc.org Acidic, basic, or neutral aqueous washes (e.g., NaHCO₃ solution, brine) are used to remove unreacted reagents, catalysts, and water-soluble byproducts. rsc.org The organic layers are then combined, dried over an agent like MgSO₄ or Na₂SO₄, and concentrated under reduced pressure. rsc.orgmdpi.com

Chromatography: Chromatography is the most common and versatile method for purifying organic compounds.

Flash Column Chromatography: This technique is widely used for the routine purification of reaction intermediates on a laboratory scale. rsc.orgnih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of increasing polarity is passed through the column to separate the components based on their differential adsorption to the silica. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity of the final compound, reversed-phase HPLC is often the method of choice. nih.gov This technique uses a nonpolar stationary phase and a polar mobile phase, and it offers higher resolution than standard column chromatography, making it suitable for separating closely related impurities. nih.gov

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. It involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. This method is effective for obtaining highly pure crystalline final products.

| Purification Technique | Principle of Separation | Typical Application Stage | Description | Reference(s) |

| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases. | Post-reaction workup | Used to separate the desired product from inorganic salts, and water-soluble reagents or byproducts. | rsc.org, nih.gov |

| Flash Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel). | Purification of intermediates and crude final product. | A rapid form of column chromatography using pressure to push the solvent through the column, allowing for efficient separation of multi-gram quantities. | nih.gov, rsc.org |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final product purification | An effective method for obtaining highly pure crystalline solids by removing small amounts of impurities. | researchgate.net |

| HPLC | Partitioning of components between a liquid mobile phase and a solid stationary phase under high pressure. | Final product purification / Purity analysis | Provides high-resolution separation, ideal for isolating the final compound with very high purity or for analytical confirmation of purity. | nih.gov |

Comprehensive Structural Elucidation and Conformational Analysis of 3 2 Methyl 2h Indazol 3 Yl Propanoic Acid

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction: Determination of Bond Lengths, Angles, and Dihedral Angles

No single-crystal X-ray diffraction data for 3-(2-Methyl-2H-indazol-3-yl)propanoic acid was found in the conducted search.

Analysis of Intermolecular Interactions and Crystal Packing

Without crystallographic data, an analysis of the intermolecular interactions and crystal packing for this specific compound is not possible.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)

No chiroptical spectroscopy data for this compound was identified, precluding any discussion on its stereochemical assignment.

Computational Chemistry and in Silico Modeling of 3 2 Methyl 2h Indazol 3 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule based on its electronic structure. These methods are used to predict geometry, energy levels, and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. A typical DFT study involves optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties can be calculated.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

In studies on other indazole derivatives, DFT calculations have been used to determine these parameters. For example, a computational study on a series of 3-carboxamide indazoles identified specific derivatives with the most substantial HOMO-LUMO energy gaps, suggesting greater stability. nih.govresearchgate.net Theoretical evaluations of other indazole derivatives have similarly used DFT to calculate global reactivity parameters like electronegativity, chemical hardness, and softness, which are derived from HOMO and LUMO energies. researchgate.net

Electrostatic Potential (MEP): A Molecular Electrostatic Potential map illustrates the charge distribution on the surface of a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including how a ligand might bind to a biological target.

The table below summarizes typical quantum chemical parameters calculated using DFT for analogous compounds, which would be applicable to 3-(2-Methyl-2H-indazol-3-yl)propanoic acid.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A larger value indicates higher stability. |

| Electronegativity (χ) | Power of an atom to attract electrons | Influences bond polarity and reactivity. |

This table represents typical parameters derived from DFT calculations as seen in studies on related indazole derivatives. researchgate.net

Quantum chemical methods like DFT can also predict spectroscopic data. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by calculating the vibrational modes of the molecule, its infrared (IR) spectrum can be simulated. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For a series of novel indazole derivatives, calculated ¹H NMR, ¹³C NMR, and IR spectra were used alongside experimental data to confirm their structures. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Recognition

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

A molecule like this compound is not static; its propanoic acid side chain can rotate, leading to multiple possible shapes or conformers. MD simulations can explore this conformational space by simulating the atomic motions over nanoseconds or longer. This process generates an ensemble of low-energy conformations, providing insight into the molecule's flexibility and the most probable shapes it will adopt in solution. Analysis of the simulation trajectory helps determine the relative stability of these conformers. Such simulations have been applied to other carboxylic acids to understand their dynamic behaviors. aip.org

When a ligand is docked into a protein's active site, MD simulations can be used to assess the stability of the resulting complex. By simulating the ligand-protein system in a solvent environment, researchers can observe how the ligand adjusts its position and conformation within the binding pocket. This allows for a detailed analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. This dynamic view provides a more realistic assessment of binding stability than a static dock. researchgate.net

Molecular Docking Studies with Theoretical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design.

For this compound, docking studies would involve selecting potential protein targets based on the known biological activities of similar indazole-containing drugs, such as kinases, aromatase, or cyclooxygenase enzymes. derpharmachemica.comnih.govnih.gov The compound would be computationally placed into the active site of the target protein, and a scoring function would estimate the binding affinity, often expressed as a binding energy in kcal/mol.

Analysis of the docked pose reveals specific interactions, such as:

Hydrogen bonds: Typically involving the carboxylic acid group of the ligand and polar amino acid residues in the protein.

Hydrophobic interactions: Involving the indazole ring system and nonpolar residues.

Pi-stacking: Between the aromatic indazole ring and aromatic amino acid residues like phenylalanine or tyrosine.

Studies on other indazole derivatives have successfully used this approach. For instance, docking studies of new indazole derivatives against the breast cancer target aromatase identified key interactions with residues Arg115 and Met374 and predicted binding affinities as low as -8.0 kcal/mol for the most promising compounds. derpharmachemica.com In another study, indazole derivatives were docked into a renal cancer-related protein (PDB: 6FEW), with the best candidates showing high binding energies. nih.govrsc.org

The following table shows representative molecular docking results for other indazole derivatives against a biological target, illustrating the type of data that would be sought for this compound.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole Derivative 5f | Aromatase | -8.0 | Arg115 |

| Indazole Derivative 5g | Aromatase | -7.7 | Arg115, Thr310, Leu372 |

| Indazole Derivative 5n | Aromatase | -7.7 | Arg115, Leu477 |

| Indazole Derivative 3j | Tubulin (PDB: 2ZCS) | -7.45 | Tyr248, Lys273, Val268 |

| Indazole Derivative 3c | Tubulin (PDB: 2ZCS) | -6.80 | Arg171 |

Data sourced from molecular docking studies on various indazole derivatives. derpharmachemica.comresearchgate.net

Identification of Potential Binding Sites and Binding Modes

The identification of how a molecule like this compound might interact with a biological target is a primary goal of in silico modeling. Molecular docking is a key computational technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. afjbs.com

For the broader class of indazole derivatives, docking studies have been instrumental in elucidating binding modes with various protein targets. For instance, studies on indazole derivatives as inhibitors of Hypoxia-Inducible Factor 1α (HIF-1α) have used docking to map pharmacophoric features within the active site. nih.gov Similarly, the predictive binding of indazole compounds to Tyrosine Receptor Kinase has been analyzed using docking to understand their potential as anti-cancer agents. afjbs.com The process involves preparing the protein target and the ligand molecule, defining the binding site, and then using a scoring function to evaluate the generated poses. afjbs.com

While specific docking studies for this compound are not extensively detailed in publicly available literature, the binding mode would likely be influenced by its key structural features:

The indazole ring , a bicyclic aromatic system, can participate in hydrophobic interactions and π-stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket.

The propanoic acid side chain provides a carboxylic acid group, which is a key hydrogen bond donor and acceptor. It can form strong ionic and hydrogen bond interactions with polar or charged residues like Arginine, Lysine, or Histidine.

The N-methyl group on the indazole ring can influence the electronic properties and steric profile of the molecule, potentially affecting its orientation within a binding site.

A typical workflow for identifying these interactions involves docking the compound into the crystal structure of a target protein. The resulting poses reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. mdpi.com

Table 1: Potential Molecular Interactions for the this compound Scaffold

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Indazole Ring System | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

| Carboxylic Acid (-COOH) | Hydrogen Bonding / Ionic Bonds | Arg, Lys, His, Ser, Thr, Asn, Gln |

Scoring Function Evaluation and Theoretical Binding Affinity Prediction

Following the generation of potential binding poses through docking, scoring functions are employed to estimate the binding affinity between the ligand and the protein. These functions are mathematical models that approximate the free energy of binding (ΔG_bind). A more negative score typically indicates a more favorable binding interaction.

The evaluation process involves several steps:

Pose Ranking: The docking algorithm generates multiple possible binding orientations (poses). The scoring function ranks these poses, with the top-ranked pose representing the most likely binding mode.

Affinity Estimation: The score of the best pose is used as a theoretical prediction of the binding affinity. This value helps in prioritizing compounds for synthesis and experimental testing. For example, docking studies of indazole derivatives against Tyrosine Receptor Kinase used docking scores to identify the most potent potential inhibitors. afjbs.com

Virtual Screening: Scoring functions are crucial in virtual screening campaigns, where large libraries of compounds are docked against a target to identify potential hits.

Common types of scoring functions include force-field-based, empirical, and knowledge-based functions. Each uses different parameters to calculate the binding score, considering factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. For instance, in a study on 1,3-diazetidin-2-one derivatives, the GOLD docking program's piecewise linear potential (PLP) scoring function was used to predict binding affinity to the Epidermal Growth Factor Receptor (EGFR). nih.gov Similar methodologies are applicable to indazole derivatives to predict their theoretical affinity for various targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivativesnih.govmdpi.comresearchgate.netsemanticscholar.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. ucsb.edu For indazole derivatives, QSAR models have been developed to predict activities such as anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.netnih.gov

Descriptor Calculation and Model Development

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, polar surface area, and counts of specific structural features (e.g., hydrogen bond donors/acceptors). researchgate.net

3D Descriptors: Steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Once descriptors are calculated for a set of indazole derivatives with known biological activities, a mathematical model is developed using statistical methods. imist.ma Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating the most relevant descriptors to the biological activity. nih.govimist.ma

Partial Least Squares (PLS): A regression technique suitable for datasets where the number of descriptors is large or when descriptors are correlated. researchgate.netimist.ma

Genetic Algorithms (GA): Used for selecting the most pertinent subset of descriptors to include in the model, often coupled with MLR. nih.gov

The developed model is then rigorously validated to ensure its statistical quality and predictive power. Key validation metrics include the squared correlation coefficient (R²) for the training set, and the cross-validated squared correlation coefficient (q² or R²cv) from methods like leave-one-out (LOO) cross-validation. researchgate.netimist.ma An external test set of compounds, not used in model building, is often used to assess the model's true predictive ability (pred_r²). growingscience.com

Table 2: Common Molecular Descriptors and Statistical Methods in Indazole QSAR Studies

| Descriptor Type | Examples | Statistical Modeling Method |

|---|---|---|

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) | Multiple Linear Regression (MLR) |

| Topological | Chi indices, Balaban J index | Partial Least Squares (PLS) |

| Electronic | HOMO/LUMO energies, Dipole Moment | Artificial Neural Network (ANN) |

| Steric/3D | Molecular Volume, Surface Area | Genetic Function Approximation (GFA) |

Predictive Modeling of Theoretical Biological Interactions

A validated QSAR model serves as a powerful predictive tool. It can be used to estimate the biological activity of novel, yet-to-be-synthesized indazole derivatives. This allows computational chemists to prioritize the design of compounds with potentially enhanced activity. ucr.edubiorxiv.org

The QSAR equation provides direct insight into the structural features that influence activity. For example, a QSAR model for anti-mycobacterial indazole derivatives revealed that descriptors like Bromines Count and SA Hydrophilic Area contributed negatively to biological activity, providing clear guidance for future design. researchgate.net In another study on indazole derivatives as SAH/MTAN inhibitors, the developed QSAR model could explain and predict over 85% of the variance in inhibitory activity, demonstrating strong predictive capability. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by generating 3D contour maps. These maps visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic charge, hydrophobicity, or hydrogen-bonding character is favorable or unfavorable for activity. nih.govresearchgate.net Such models provide a structural framework that can be used in combination with docking studies to design new indazole derivatives with optimized biological interactions. nih.gov

Cheminformatics Analysis of Indazole Chemical Spaceresearchgate.net

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Analyzing the chemical space of indazole derivatives helps in understanding their diversity, structure-property relationships, and potential for drug development. semanticscholar.orgscispace.com

The concept of "chemical space" refers to the multidimensional property space occupied by all possible molecules. scispace.com Cheminformatics tools are used to navigate this space for specific compound classes like indazoles. Key analyses include:

Diversity and Coverage Analysis: This involves assessing the structural variety within a library of indazole compounds. Molecular fingerprints (e.g., MACCS keys, ECFP) are often used to quantify structural similarity or dissimilarity. Visualizing the chemical space using dimensionality reduction techniques like Principal Component Analysis (PCA) can reveal the diversity and coverage of a set of compounds compared to known drugs or other libraries. nih.govresearchgate.net

Property Space Visualization: Tools can map indazole derivatives based on key drug-like properties such as molecular weight, LogP, topological polar surface area, and number of rotatable bonds. This helps ensure that newly designed compounds fall within a favorable region of chemical space for good pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

Structure-Activity Landscape (SAL) Analysis: This analysis visualizes the relationship between structural similarity and activity. Regions where small structural changes lead to large changes in activity are known as "activity cliffs". nih.gov Identifying these cliffs is crucial for understanding sensitive regions of the molecular scaffold and guiding lead optimization.

Cheminformatics platforms and open-source programs like DataWarrior are used to perform these analyses, enabling researchers to compare the properties of a synthesized series of indazoles against larger collections of known bioactive molecules. nih.gov This contextualizes the novelty and potential of the indazole scaffold in medicinal chemistry. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 3 2 Methyl 2h Indazol 3 Yl Propanoic Acid and Its Analogues

Impact of N-Methylation and Substitution on Indazole Core

The alkylation of the indazole ring can result in two primary regioisomers: N-1 and N-2 substituted products. In the case of indazole-3-propanoic acid derivatives, the position of the methyl group significantly influences the compound's properties. Generally, N-1 substituted indazoles are considered to be thermodynamically more stable, while N-2 isomers, such as the titular compound, are often the kinetically favored products of alkylation reactions. nih.gov The spatial orientation of the propanoic acid side chain relative to the indazole core differs substantially between these two isomers, which can lead to distinct biological activities.

The choice of synthetic methodology, including the selection of bases and solvents, can influence the ratio of N-1 to N-2 isomers. nih.gov This regioselectivity is a key aspect in the development of indazole-based compounds, as the specific nitrogen atom bearing the substituent can profoundly impact the molecule's ability to interact with biological targets.

Table 1: Regioisomeric Effects on Indazole Substitution

| Position of Substitution | Thermodynamic Stability | Kinetic Favorability | Reference |

| N-1 | More Stable | Less Favored | nih.gov |

| N-2 | Less Stable | More Favored | nih.gov |

The introduction of various substituents onto the benzene (B151609) portion of the indazole core can modulate the electronic and steric properties of the entire molecule. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, which may influence the compound's reactivity and its ability to participate in key interactions such as hydrogen bonding or pi-stacking.

Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain at the C3 position of the indazole ring is another key area for structural modification in SAR studies. Alterations to its length, branching, and the nature of the carboxylic acid functionality can lead to significant changes in physicochemical properties and, consequently, biological activity.

Systematic modifications to the length of the alkyl chain connecting the carboxylic acid to the indazole core can provide insights into the optimal distance required for interaction with a target. Increasing or decreasing the number of methylene (B1212753) units from the propanoic acid standard can affect the molecule's flexibility and its ability to adopt a favorable conformation for binding.

Introducing branching on the side chain, for example, by adding methyl or other alkyl groups, can introduce steric constraints and also influence the lipophilicity of the compound. These changes can impact absorption, distribution, metabolism, and excretion (ADME) properties, as well as target affinity.

The carboxylic acid group is a key functional moiety, often involved in crucial hydrogen bonding interactions with biological targets. However, its acidic nature can sometimes lead to poor pharmacokinetic properties, such as rapid metabolism or low cell permeability. semanticscholar.org To address these potential liabilities, the carboxylic acid can be replaced by bioisosteres—functional groups that possess similar physicochemical properties and can maintain or improve biological activity.

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonic acids, and various acidic heterocyclic rings. semanticscholar.orgresearchgate.netcambridgemedchemconsulting.comnih.govresearchgate.net The choice of a suitable bioisostere depends on the specific requirements of the target interaction, as each group offers a unique combination of acidity, polarity, and spatial arrangement. nih.gov

Table 2: Common Bioisosteres for Carboxylic Acid

| Bioisostere | Key Properties | Potential Advantages | References |

| Tetrazole | Acidic, Planar | Improved metabolic stability, similar pKa to carboxylic acid | cambridgemedchemconsulting.com |

| Hydroxamic Acid | Chelating properties | Can form different hydrogen bond networks | nih.gov |

| Sulfonic Acid | Strongly acidic, Non-planar | Increased polarity | nih.gov |

| Acidic Heterocycles | Varying acidity and geometry | Can fine-tune physicochemical properties | semanticscholar.orgresearchgate.net |

Pharmacophore Modeling and Essential Features for Theoretical Activity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological effect. For 3-(2-Methyl-2H-indazol-3-yl)propanoic acid and its analogs, a pharmacophore model would typically highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the general structure, the essential features for the theoretical activity of these compounds would likely include:

An aromatic ring system provided by the indazole core, capable of engaging in pi-stacking interactions.

A hydrogen bond acceptor feature associated with the nitrogen atoms of the indazole ring.

A hydrogen bond donor and acceptor group within the carboxylic acid or its bioisostere, crucial for forming directed interactions.

A hydrophobic feature associated with the methyl group and the hydrocarbon backbone of the propanoic acid side chain.

The spatial relationship between these features is critical. The distance and angles between the aromatic ring, the hydrogen bonding groups, and the hydrophobic regions would define the pharmacophore and guide the design of new analogs with potentially enhanced activity.

Computational De Novo Design of Novel Analogues

Computational de novo design represents a sophisticated strategy in medicinal chemistry for the rational creation of novel molecules with desired biological activities. hilarispublisher.com This approach is particularly valuable for designing analogues of lead compounds by utilizing the three-dimensional structure of the biological target to conceive new chemical entities that can fit into the binding site. For the indazole scaffold, which is a core component of numerous therapeutic agents, computational design techniques have been instrumental in discovering potent and selective inhibitors for various protein targets. nih.gov Strategies such as fragment-led and structure-guided design have been successfully employed to generate novel indazole-based derivatives. nih.gov

A notable application of these computational methods is in the development of kinase inhibitors, a significant class of drugs, particularly in oncology. nih.gov For instance, fragment-led de novo design was used to discover a novel series of 1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov This research led to the identification of compounds with significant inhibitory activity. nih.gov Similarly, structure-guided drug design has been applied to develop 1H-indazole derivatives that act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov

Further research has leveraged structure-guided and knowledge-based design principles to synthesize 1H-indazole amide derivatives that target extracellular signal-regulated kinases (ERK1/2). nih.gov These computational approaches allow for the optimization of lead compounds by exploring modifications to the core scaffold and identifying key interactions with the target protein, ultimately leading to the design of analogues with enhanced potency and selectivity. nih.gov

Research Findings on Computationally Designed Indazole Analogues

Detailed investigations into computationally designed indazole derivatives have yielded several potent compounds with well-defined biological activities. The following tables summarize the inhibitory activities of selected novel analogues developed through these advanced design strategies.

Table 1: Inhibitory Activity of Designed Indazole Analogues against FGFR Kinases

| Compound ID | Target | IC₅₀ | Source |

|---|---|---|---|

| 104 | FGFR1 | 18.0 nM | nih.gov |

| FGFR2 | 1.6 nM | nih.gov | |

| FGFR3 | 27.5 nM | nih.gov | |

| 105 | FGFR1 | 0.9 nM | nih.gov |

| FGFR2 | 2.0 nM | nih.gov | |

| FGFR3 | 2.0 nM | nih.gov | |

| FGFR4 | 6.1 nM | nih.gov | |

| 106 | FGFR1 | 2.0 ± 0.4 µM | nih.gov |

| FGFR2 | 0.8 ± 0.3 µM | nih.gov |

Table 2: Inhibitory Activity of Designed Indazole Analogues against Other Kinases

| Compound ID | Target | IC₅₀ | Source |

|---|---|---|---|

| 109 | EGFR T790M | 5.3 nM | nih.gov |

| EGFR | 8.3 nM | nih.gov |

Table 3: Antiproliferative Activity of a Designed Indazole Analogue

| Compound ID | Cell Line | IC₅₀ | Source |

|---|

Mechanistic Explorations of Biological Interactions of 3 2 Methyl 2h Indazol 3 Yl Propanoic Acid in Vitro and Theoretical Focus

Characterization of Specific Molecular Targets (e.g., enzymes, receptors, ion channels)

No research identifying or characterizing specific molecular targets for 3-(2-Methyl-2H-indazol-3-yl)propanoic acid is available.

There are no available studies or published data from in vitro assays measuring the inhibitory or activation effects of this compound on enzymes such as COX-2 or specific kinases. Consequently, no data tables on enzyme inhibition (e.g., IC₅₀ values) can be generated.

No receptor binding studies have been published for this compound. Information regarding its affinity (e.g., Kᵢ values) for any specific receptors is not available in the scientific literature.

There is no evidence of studies employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics or thermodynamics between this compound and any protein target.

Cellular Assays for Mechanistic Understanding (Excluding Clinical Outcomes)

No publicly available data from cellular assays designed to elucidate the mechanism of action for this compound were identified.

There are no available studies that have performed gene expression profiling or transcriptomic analysis on cell lines treated with this compound. Consequently, there is no data to present on how this compound may alter gene expression.

No research has been published detailing the effects of this compound on protein expression or post-translational modifications. There are no Western blot analyses or similar studies available that would indicate changes in protein phosphorylation states upon treatment with this compound.

Theoretical Selectivity Profiling Across a Panel of Biological Targets

There is no information available from theoretical or computational studies, such as in silico screening or molecular docking, that profiles the selectivity of this compound against a panel of biological targets. Therefore, its potential targets and selectivity profile remain uncharacterized in the public domain.

Advanced Analytical Methodologies for 3 2 Methyl 2h Indazol 3 Yl Propanoic Acid in Research Settings

Electrophoretic Methods for Characterization (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as a powerful alternative or complement to HPLC. mdpi.com Separations in CE are based on the differential migration of charged species in an electric field. Given its acidic nature, 3-(2-Methyl-2H-indazol-3-yl)propanoic acid is an excellent candidate for analysis by Capillary Zone Electrophoresis (CZE), the simplest form of CE.

| Parameter | Typical Condition | Purpose/Rationale |

|---|---|---|

| Capillary | Uncoated Fused Silica (B1680970) (e.g., 50 µm i.d., 50 cm length) | Standard capillary providing a surface that supports electroosmotic flow. |

| Background Electrolyte (BGE) | 20-50 mM Borate or Phosphate buffer (pH 9) | Maintains constant pH to ensure the analyte has a consistent charge. nih.gov |

| Applied Voltage | 15-30 kV | Driving force for separation; higher voltage generally leads to faster analysis. |

| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) | Introduces a small plug of the sample into the capillary. |

| Detection | UV-Vis (e.g., at 225 nm) | Monitors the analyte as it passes the detector window. |

Quantitative Analysis in Complex In Vitro Matrices (e.g., cell lysates, reaction mixtures)

Quantifying this compound in complex biological or chemical matrices, such as cell lysates or enzymatic reaction mixtures, requires a method with high selectivity and sensitivity to overcome matrix interference. The gold standard for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The method involves a sample preparation step to remove proteins and other interfering components, often accomplished through protein precipitation with a cold organic solvent (e.g., acetonitrile) or through solid-phase extraction (SPE). An internal standard—a structurally similar molecule not present in the matrix—is added at the beginning of the process to correct for sample loss and variations in instrument response.

The prepared sample is then analyzed by an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first mass spectrometer (Q1) is set to isolate the specific m/z of the parent ion of the target compound. This ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to detect a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the analyte, providing exceptional selectivity and minimizing background noise, which allows for accurate quantification at very low concentrations.

| Stage | Parameter/Technique | Purpose |

|---|---|---|

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) | Removes interfering macromolecules like proteins and lipids. |

| Chromatography | Fast Gradient RP-HPLC (e.g., with a C18 column) | Rapidly separates the analyte from matrix components before MS detection. |

| Ionization | Electrospray Ionization (ESI), Negative Mode | Generates negatively charged molecular ions [M-H]⁻ from the acidic analyte. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific parent-to-fragment ion transition. |

| Quantification | Calibration curve with an internal standard | Ensures accurate and precise measurement of the analyte concentration. |

Stability and Degradation Product Analysis under Controlled Laboratory Conditions

Assessing the chemical stability of this compound is critical for understanding its shelf-life and potential degradation pathways. This is typically achieved through forced degradation or stress testing studies, where the compound is subjected to harsh conditions that accelerate its decomposition.

A stability-indicating analytical method, usually an RP-HPLC method, is developed to separate the intact parent compound from all potential degradation products. pensoft.net The compound is exposed to a range of stress conditions as recommended by regulatory guidelines, including:

Acidic and Basic Hydrolysis: Exposure to strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂).

Thermal Stress: Exposure to high temperatures in solid or solution form.

Photostability: Exposure to UV and visible light.

Samples are collected at various time points and analyzed by the stability-indicating HPLC method, often coupled with DAD and MS detectors. The DAD helps to confirm that the parent and degradant peaks are pure, while the LC-MS analysis provides the molecular weights of the degradation products, which is the first step in elucidating their structures. The rate of disappearance of the parent peak is used to determine the degradation kinetics under each stress condition.

| Stress Condition | Example Reagent/Condition | Potential Degradation Pathway | Analytical Goal |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60 °C | Cleavage of labile bonds. | Separate parent from acid-induced degradants. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | Hydrolysis of functional groups sensitive to base. | Separate parent from base-induced degradants. pensoft.net |

| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the indazole ring or side chain. | Resolve parent from oxidation products. |

| Thermal | 80 °C (solid state) | Thermally induced decomposition. | Monitor for any new peaks formed upon heating. |

| Photolytic | ICH-compliant light exposure | Light-induced degradation. | Assess light sensitivity and identify photoproducts. |

Intellectual Property and Patent Landscape for Indazole Propanoic Acid Derivatives

Review of Existing Patent Literature Pertaining to Indazole Propanoic Acids

A review of the patent literature reveals that the indazole scaffold is of great pharmacological importance, forming the basic structure of numerous compounds with therapeutic potential. nih.govresearchgate.net Patents covering indazole derivatives disclose a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective applications. nih.gov

Patents in this area often claim a broad genus of compounds, characterized by a core indazole structure with various substitutions. For instance, patent applications have been filed for substituted indazole propionic acid derivatives as activators of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), indicating their potential use in metabolic disorders. google.com Other patents describe indazole-containing compounds with phosphodiesterase type IV inhibitory activity and as antagonists of integrin receptors. google.com

The therapeutic applications of patented indazole derivatives are diverse, targeting a range of diseases. These include treatments for cancer, diabetic retinopathy, neovascular glaucoma, rheumatoid arthritis, and psoriasis. google.com The breadth of these patents underscores the perceived value of the indazole scaffold in drug discovery.

A selection of relevant patents and their disclosed applications are summarized in the table below.

| Patent/Application Number | Title | Key Therapeutic Applications/Biological Activity |

| WO2024209363A1 | Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators | Activation of adenosine 5'-monophosphate-activated protein kinase (AMPK) |

| EP1218348A2 | Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use | Inhibition of protein kinases, treatment of cancer, diabetic retinopathy, neovascular glaucoma, rheumatoid arthritis, and psoriasis |

| US8299057B2 | Substituted indazole derivatives active as kinase inhibitors | Modulation of protein kinase activity for treating diseases caused by deregulated protein kinase activity |

| WO 99/23077 & WO 99/23076 | Indazole-containing compounds with phosphodiesterase type IV inhibitory activity | Phosphodiesterase type IV inhibition |

| US 5,760,028 | Heterocycles including 3-[l-[3-(imidazolin-2-ylamino)propyl]indazol-5-ylcarbonylamino]-2-(benzyloxycarbonylamino)propanoic acid | Antagonists of the αvβ3 integrin and related cell surface adhesive protein receptors |

Analysis of Novelty and Inventive Step for 3-(2-Methyl-2H-indazol-3-yl)propanoic acid

For a chemical compound to be patentable, it must be novel and involve an inventive step. cipa.org.uk Novelty means that the compound has not been previously disclosed to the public. cipa.org.uk An inventive step implies that the invention is not obvious to a person skilled in the art. cipa.org.uk

The novelty of this compound would depend on whether its specific chemical structure has been previously described in a patent, scientific publication, or any other public disclosure. While the broader class of indazole propanoic acids is known, the specific combination of the 2-methyl substitution on the indazole ring and the propanoic acid side chain at the 3-position may be novel.

The inventive step, a more complex requirement, would be assessed by considering whether the synthesis and potential utility of this specific compound would have been obvious to a medicinal chemist. Even if the general structure of indazole propanoic acids is known, the specific substitution pattern of this compound could be considered non-obvious if it leads to unexpected or improved properties. oup.com For example, if this particular compound demonstrates significantly higher potency, better selectivity, or an improved pharmacokinetic profile compared to similar known compounds, this would support the argument for an inventive step.

The patentability of a new chemical entity can also be based on a new synthetic process, a new composition or mixture, or a new use. oup.com Therefore, even if the compound itself were known, a new and non-obvious method of its synthesis or its application in a previously unknown therapeutic area could be patentable.

Strategic Considerations for Academic Patenting and Research Impact

For academic researchers, securing patent protection for a novel chemical compound like this compound can be a strategic move to enhance the impact of their research. A patent provides a limited-term monopoly, which can be a crucial incentive for commercial partners to invest in the further development and clinical testing of the compound. rsc.org

A strong patent strategy for a new chemical entity should involve several layers of protection. This could include claims to the compound itself, compositions containing the compound, and methods of using the compound to treat specific diseases. bailey-walsh.com Filing for international patent protection through the Patent Cooperation Treaty (PCT) can also be a cost-effective way to secure patent rights in multiple countries. bailey-walsh.com

Conducting thorough prior art research is a critical first step to assess the patentability of an invention and to draft strong patent claims. bailey-walsh.com This involves searching patent databases and scientific literature to ensure the invention is indeed new and non-obvious.

For academic institutions, patenting discoveries can lead to licensing revenues and collaborations with industry, thereby translating fundamental research into tangible societal benefits. It is important for researchers to be aware of their institution's policies on intellectual property and to work with their technology transfer office to navigate the patenting process. rsc.org

Future Research Directions and Theoretical Applications of 3 2 Methyl 2h Indazol 3 Yl Propanoic Acid

Exploration of Novel Biological Targets for Indazole Scaffolds Beyond Current Focusrsc.orgbenthamscience.com

The indazole moiety is a cornerstone in the design of inhibitors for a wide array of biological targets, particularly protein kinases. rsc.org Derivatives have been developed as potent inhibitors against targets such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and Apoptosis signal-regulated kinase 1 (ASK1). nih.govnih.gov These activities are central to their application as anticancer and anti-inflammatory agents. researchgate.netresearchgate.net

Future research will likely expand the scope of biological targets for indazole scaffolds. The structural versatility of the indazole ring allows for the synthesis of diverse derivatives, enabling the fine-tuning of interactions with various protein families. benthamscience.com The propanoic acid side chain of 3-(2-Methyl-2H-indazol-3-yl)propanoic acid, for instance, introduces a carboxylic acid group that can form key hydrogen bonds or ionic interactions within a protein's active site, potentially conferring selectivity for novel targets.

Exploration could extend to targets outside of the kinase family, including:

Epigenetic targets: Enzymes such as histone deacetylases (HDACs) or methyltransferases.

G-protein coupled receptors (GPCRs): Modulating signaling pathways involved in a wide range of physiological processes.

Ion channels: Offering potential in neurological and cardiovascular diseases.

Metabolic enzymes: Such as phosphodiesterase 10A (PDE10A), for which indazole-based inhibitors have already been identified. nih.gov

| Target Class | Specific Target | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | FGFR1, FGFR2, FGFR3 | Oncology | nih.gov |

| Protein Kinases | VEGFR-2, Tie-2, EphB4 | Oncology (Anti-angiogenesis) | nih.gov |

| Protein Kinases | Aurora A, Aurora B | Oncology | nih.gov |

| Protein Kinases | PDK1 | Oncology | nih.gov |

| Protein Kinases | ASK1 | NASH, Inflammatory Diseases | nih.gov |

| Hydrolases | PDE10A | Schizophrenia, Neurological Disorders | nih.gov |

Potential for Development as a Chemical Probe in Complex Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. Given the established activity of indazoles against specific kinases, this compound could serve as a foundational structure for developing such probes.

To function as a probe, the molecule would need to be modified by incorporating a reporter tag (like a fluorescent group or biotin) or a reactive group for covalent labeling, without compromising its binding affinity and selectivity for the target protein. The propanoic acid moiety offers a convenient chemical handle for such modifications. A well-characterized indazole-based probe could be invaluable for:

Target validation: Confirming the role of a specific protein in a disease pathway.

Cellular imaging: Visualizing the localization and dynamics of a target protein within cells.

Proteomics: Identifying the binding partners of the target protein.

Integration into Fragment-Based Drug Discovery (FBDD) or Combinatorial Chemistry Libraries

The indazole scaffold is well-suited for both Fragment-Based Drug Discovery (FBDD) and combinatorial chemistry approaches. In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The indazole core has been successfully used as a starting fragment to develop potent inhibitors for targets like FGFRs and PDE10A. nih.govnih.gov

This compound itself, or its core scaffold, could be included in fragment libraries to screen against new targets. Its defined structure and potential for specific interactions make it an attractive starting point for drug discovery campaigns.

Furthermore, the indazole scaffold is amenable to combinatorial synthesis, where large libraries of related compounds are generated through parallel reactions. Researchers have successfully synthesized libraries of 2H-indazole derivatives using solution-phase parallel methods to explore structure-activity relationships (SAR) efficiently. nih.govresearchgate.net Integrating this compound into such libraries, by varying substituents on the benzene (B151609) ring or modifying the propanoic acid chain, could rapidly generate a multitude of new chemical entities for high-throughput screening.

| Methodology | Example Target | Key Advantage | Reference |

|---|---|---|---|

| Fragment-Based Drug Discovery (FBDD) | PDE10A | Identifies efficient binding fragments for lead optimization. | nih.gov |

| Fragment-Led De Novo Design | FGFRs | Builds novel inhibitors from core fragments. | nih.gov |

| Combinatorial Chemistry | General Library Synthesis | Rapid generation of diverse compounds for screening. | nih.govresearchgate.net |

Theoretical Applications in Advanced Material Science or Analytical Tool Development

Beyond its biomedical potential, the indazole heterocycle has properties that are of interest in material science. Aromatic heterocyclic compounds can exhibit unique photophysical properties. Indazole-based polymers and chromophores have been investigated for their potential use in organic light-emitting diodes (OLEDs), suggesting a role in developing more efficient and flexible electronic displays. researchgate.netontosight.ai The specific substitution pattern of this compound could influence its electronic properties, opening theoretical avenues for its incorporation into novel organic materials.

In analytical chemistry, the development of new sensors and reagents is an ongoing pursuit. The indazole nucleus could theoretically be incorporated into chemosensors, where its interaction with specific analytes (such as metal ions) could induce a detectable change in fluorescence or color. The propanoic acid group could serve as a binding site for such analytes, making the molecule a candidate for the development of new analytical tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.